Furo[2,3-c]pyridin-2-ylmethanamine
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Overview
Description
Furo[2,3-c]pyridin-2-ylmethanamine is a heterocyclic compound that features a fused furan and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its versatile pharmacological properties, including potential anticancer activity . The unique structure of furo[2,3-c]pyridine-2-methanamine allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-c]pyridine-2-methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of furo[2,3-c]pyridine-2-methanamine may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-c]pyridin-2-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the furan or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-2-carboxylic acid, while reduction may produce furo[2,3-c]pyridine-2-methanol .
Scientific Research Applications
Furo[2,3-c]pyridin-2-ylmethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Due to its potential anticancer properties, it is investigated for use in cancer therapy.
Industry: It is utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism by which furo[2,3-c]pyridine-2-methanamine exerts its effects involves the interaction with specific molecular targets. For instance, it has been shown to bind to serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2 (HER2). These interactions disrupt key cellular signaling pathways, leading to the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
- Furo[2,3-b]pyridine
- Thieno[2,3-c]pyridine
- Pyridine-2(H)-one
Comparison: Furo[2,3-c]pyridin-2-ylmethanamine is unique due to its specific ring fusion and functional groups, which confer distinct biological activities. Compared to furo[2,3-b]pyridine, it exhibits different binding affinities and selectivity towards biological targets. Thieno[2,3-c]pyridine, on the other hand, is often used as a kinase inhibitor but has a different reactivity profile .
Properties
CAS No. |
153863-91-3 |
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Molecular Formula |
C8H8N2O |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
furo[2,3-c]pyridin-2-ylmethanamine |
InChI |
InChI=1S/C8H8N2O/c9-4-7-3-6-1-2-10-5-8(6)11-7/h1-3,5H,4,9H2 |
InChI Key |
HXSLUROWWQKZJQ-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C=C(O2)CN |
Canonical SMILES |
C1=CN=CC2=C1C=C(O2)CN |
Synonyms |
Furo[2,3-c]pyridine-2-methanamine (9CI) |
Origin of Product |
United States |
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